molecular formula C19H18N2O3S B2976924 1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1787917-23-0

1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No. B2976924
CAS RN: 1787917-23-0
M. Wt: 354.42
InChI Key: MBBMCLIFDKSVKP-UHFFFAOYSA-N
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Description

Spiro compounds, such as spiroindole and spirooxindole scaffolds, are important spiro-heterocyclic compounds used in drug design processes . They have bioactivity against various diseases affecting the human body, including cancer and microbial infections . These compounds are known for their inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them attractive synthetic targets in organic chemistry and drug discovery projects .


Synthesis Analysis

The synthesis of spiro compounds has been an active research field of organic chemistry for well over a century . For instance, the formation of tetralin-fused spirooxindole products has been achieved using Lewis acid-catalyzed C(sp 3)–H bond functionalization .


Molecular Structure Analysis

Spiro compounds are characterized by their three-dimensional structure and rigidity, which leads to their good affinity to 3D proteins . They are often the central skeletons of many alkaloids with potential pharmaceutical activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro compounds often involve the use of catalysts and specific reaction conditions . For example, a catalytic amount of Sc(OTf) 3 was used to activate the benzylidene oxindoles in hexane and reflux conditions to create the target structures .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a specific spiro compound would depend on the specific compound. For example, a safety data sheet for 2-(Methylthio)nicotinyl chloride, a compound that may be similar to the one you’re asking about, can be found online .

Future Directions

The future of spiro compounds in drug design is promising, with ongoing research into novel synthetic procedures and potential therapeutic applications . Their inherent three-dimensional nature and ability to project functionalities in all three dimensions make them attractive targets for future drug discovery projects .

properties

IUPAC Name

1'-(2-methylsulfanylpyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-25-17-14(6-4-9-20-17)18(23)21-10-8-19(12-21)11-15(22)13-5-2-3-7-16(13)24-19/h2-7,9H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMCLIFDKSVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

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